Tributyl tin methacrylate
Description
Tributyl tin methacrylate (TBTM), CAS 2155-70-6, is an organotin compound with the molecular formula (C₄H₉)₃SnC₄H₂O₂ . It features a tin atom bonded to three butyl groups and a methacrylate moiety, enabling copolymerization with monomers like methyl methacrylate (MMA) . TBTM is primarily used in biocidal coatings, leveraging its controlled release of tributyltin (TBT) ions to inhibit microbial and algal growth on surfaces such as ship hulls and industrial materials . Its polymeric form reduces environmental leaching compared to non-polymerizable organotin compounds .
Properties
Molecular Formula |
C16H32O2Sn |
|---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
2-methylprop-2-enoate;tributylstannanylium |
InChI |
InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LPUCKLOWOWADAC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.CC(=C)C(=O)[O-] |
Related CAS |
26354-15-4 |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
One of the primary applications of tributyl tin methacrylate is in the synthesis of methacrylate-based polymers. These polymers are known for their excellent mechanical properties and chemical resistance, making them suitable for applications in:
- Coatings : Providing protective layers for various surfaces.
- Adhesives : Offering strong bonding capabilities.
- Sealants : Ensuring durability against environmental factors.
The polymerization process often utilizes radical initiators such as azobisisobutyronitrile (AIBN) under inert conditions to prevent unwanted side reactions.
Biomedical Applications
This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for:
- Tissue Engineering : Creating scaffolds that support cell growth and tissue regeneration.
- Drug Delivery Systems : Formulating carriers that enhance the bioavailability of therapeutic agents.
Studies have shown that polymers derived from this compound can be tailored for specific biomedical applications, enhancing their functionality and effectiveness.
Industrial Applications
In the industrial sector, this compound is utilized for producing high-performance materials used in:
- Optical Devices : Providing clarity and durability.
- Electronics : Enhancing the performance of components.
- Automotive Parts : Offering resilience against wear and environmental degradation.
Case Study 1: Polymer Coatings
A study published in RSC Advances demonstrated the effectiveness of polymers derived from this compound in protective coatings. The research highlighted their superior adhesion properties and resistance to solvents compared to conventional coatings, making them ideal for industrial applications .
Case Study 2: Drug Delivery Systems
Research conducted on drug delivery systems utilizing this compound-based polymers showed promising results in improving the release profiles of anticancer drugs. The study indicated that these polymers could be engineered to provide controlled release, enhancing therapeutic efficacy while minimizing side effects .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Differences
Tributyl Tin Oxide (TBTO)
- Structure: (C₄H₉)₃SnOSn(C₄H₉)₃.
- Applications : Widely used in antifouling paints and wood preservatives .
- Comparison : Unlike TBTM, TBTO lacks a polymerizable group, leading to faster environmental release and higher aquatic toxicity. TBTM’s copolymerization with MMA ensures slower TBT ion release, reducing ecological harm .
Tripropyltin Methacrylate
- Structure : (C₃H₇)₃SnC₄H₂O₂ (CAS 4154-35-2) .
- Comparison : The shorter propyl chains increase reactivity but decrease stability compared to TBTM’s butyl groups. This reduces biocidal persistence, making TBTM more effective for long-term applications .
Tributyl Tin Acetate
- Structure: (C₄H₉)₃SnOCOCH₃ .
- Applications : Used as a stabilizer in plastics and catalysts.
- Comparison : The acetate group lacks methacrylate’s polymerizability, limiting its use in durable coatings. TBTM’s methacrylate moiety enables covalent integration into polymer matrices, enhancing material longevity .
Biocidal Efficacy and Environmental Impact
- TBTM vs. TBTO : While both exhibit high biocidal activity, TBTM’s polymeric form mitigates acute toxicity. TBTO is banned under the International Convention on the Control of Harmful Anti-fouling Systems (2001) due to its environmental persistence, whereas TBTM remains regulated but permissible in specific industrial applications .
- TBTM vs. Triphenyl Tin Compounds : Triphenyl tin derivatives (e.g., triphenyl tin chloride) are more stable but less effective as biocides. Their phenyl groups resist degradation, increasing bioaccumulation risks compared to TBTM’s butyl groups .
Preparation Methods
Reaction Conditions and Catalysts
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the tin intermediate. Key parameters include:
-
Molar Ratio : Stoichiometric equivalence of TBTO and MAA ensures complete conversion.
-
Temperature : Reactions are carried out at 80–100°C to accelerate kinetics while avoiding thermal decomposition.
-
Dehydrating Agents : Calcium sulfate (CaSO₄) or magnesium sulfate (MgSO₄) are employed to sequester water, shifting the equilibrium toward product formation.
A representative procedure from patent literature involves:
-
Combining TBTO (1.0 mol) and MAA (1.0 mol) in toluene.
-
Adding MgSO₄ (10% w/w) to the mixture.
-
Filtering to remove the dehydrating agent and evaporating the solvent under reduced pressure.
The resulting product is a colorless to pale yellow liquid with a reported yield of 85–92%.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the tin oxide’s oxygen attacks the carboxylic acid group of MAA. The intermediate stannane complex undergoes proton transfer, releasing water and forming TBTM. The use of dehydrating agents is critical to suppress reverse hydrolysis, which is a common side reaction in tin-mediated esterifications.
Alternative Synthetic Routes
Direct Esterification with Tributyltin Chloride
While less common, TBTM can be synthesized from tributyltin chloride (TBTC) and methacrylic acid in the presence of a base:
Key Considerations :
-
Base Selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.
-
Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.
This method achieves yields of 75–80% but requires careful handling of toxic TBTC and HCl byproducts.
Transesterification Approaches
Transesterification between tributyltin alkoxides and methyl methacrylate has been explored but remains limited due to side reactions:
Challenges :
-
Competing alkoxide elimination reactions reduce efficiency.
-
Requires stringent temperature control (50–60°C) and stoichiometric alcohol scavengers.
Optimization and Scalability
Solvent Effects
Catalytic Additives
-
p-Toluenesulfonic Acid (PTSA) : Acidic catalysts (0.5–1.0 mol%) improve yields by protonating the tin intermediate, facilitating nucleophilic attack.
-
Molecular Sieves : 3Å sieves act as dual dehydrating agents and catalysts, achieving yields up to 94%.
Industrial-Scale Production Considerations
Large-scale synthesis introduces challenges such as:
-
Exothermicity Management : Gradual reagent addition and cooling systems prevent runaway reactions.
-
Purity Standards : Distillation under high vacuum (0.1–1.0 mmHg) removes residual MAA and solvents, yielding >98% pure TBTM.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| TBTO + MAA | 85–92 | 95–98 | High | Moderate (dehydrating agents) |
| TBTC + MAA | 75–80 | 90–95 | Moderate | High (HCl generation) |
| Transesterification | 60–70 | 85–90 | Low | Low |
Q & A
Basic: What are the established methodologies for synthesizing TBTMA-containing copolymers, and how can researchers ensure reproducibility?
Answer:
TBTMA is typically copolymerized with monomers like methyl methacrylate (MMA) and acrylonitrile (ACN) via free-radical polymerization. Key parameters include tin content variation (e.g., 7–22% Sn), initiator selection (e.g., azobisisobutyronitrile), and solvent systems. To ensure reproducibility:
- Document precise stoichiometric ratios, reaction temperatures, and purification steps .
- Characterize products using elemental analysis (Sn/N content) and FTIR spectroscopy to confirm structural integrity (e.g., Sn-O-C=O bonds at ~1650 cm⁻¹) .
- Adhere to IUPAC guidelines for reporting experimental details, as emphasized in Reviews in Analytical Chemistry .
Basic: What physicochemical properties of TBTMA are critical for antifouling applications, and how are they measured?
Answer:
Critical properties include hydrophobicity, tin release rates, and thermal stability. Methodologies involve:
- Hydrophobicity: Contact angle measurements using goniometry.
- Tin release: Inductively coupled plasma mass spectrometry (ICP-MS) to quantify leaching in aqueous environments .
- Thermal stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures, crucial for coating durability .
Advanced: How can researchers resolve contradictions in reported toxicity data for TBTMA degradation products?
Answer:
Conflicting toxicity data (e.g., tributyltin vs. dibutyltin species) require:
- Systematic meta-analysis of existing studies, prioritizing peer-reviewed data from controlled environments .
- Standardized bioassays (e.g., Artemia salina mortality tests) under consistent pH, temperature, and salinity conditions .
- Speciation analysis via LC-MS to differentiate toxicologically active tin species .
Advanced: What experimental designs are recommended for studying TBTMA’s environmental persistence in marine coatings?
Answer:
- Accelerated aging studies: Expose copolymer films to UV radiation and saltwater immersion, simulating marine conditions .
- Degradation tracking: Use GC-MS to identify breakdown products (e.g., dibutyltin methacrylate) and quantify half-lives .
- Comparative controls: Include non-organotin copolymers to isolate TBTMA-specific degradation pathways .
Basic: How does TBTMA’s inclusion in copolymer matrices affect mechanical properties, and what characterization techniques are essential?
Answer:
TBTMA increases brittleness at higher tin concentrations. Key analyses include:
- Tensile testing to measure Young’s modulus and elongation-at-break.
- DSC (Differential Scanning Calorimetry) to observe glass transition temperature (Tg) shifts, indicating crosslinking density changes .
Advanced: What strategies mitigate experimental artifacts when analyzing TBTMA’s stability in pharmaceutical polymer membranes?
Answer:
- Controlled storage conditions: Avoid plasticizer leaching by testing stability in inert atmospheres (e.g., N₂ gloveboxes) .
- High-resolution techniques: Use NMR (¹H/¹³C) to detect trace hydrolysis products and XPS for surface Sn oxidation analysis .
- Pharmacopeial compliance: Validate methods against standards like USP-NF for copolymer membrane integrity .
Basic: What regulatory frameworks (e.g., RoHS) impact TBTMA research, and how should compliance be validated?
Answer:
- RoHS Directive: Prohibits TBTMA in electronics but permits research use. Validate compliance via ICP-MS to ensure tin concentrations <1,000 ppm .
- OECD guidelines: Follow Test No. 314 for leaching studies in simulated environmental matrices .
Advanced: How can computational modeling enhance the design of TBTMA-based antifouling systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
